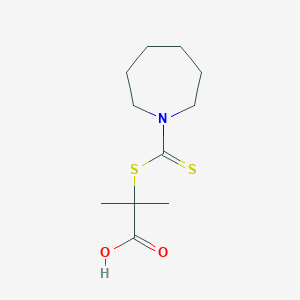

2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

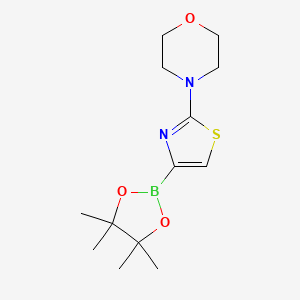

“2-(Azepane-1-carbothioylsulfanyl)-2-methyl-propionic acid” is a chemical compound with the molecular formula C10H17NO2S2 and a molecular weight of 247.38 . It is a product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17NO2S2. This indicates that it contains 10 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.38 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Enantioselective Functionalization

The development of methods to enantioselectively functionalize the α-methylene C–H bonds of aza-heterocycles, including azepanes, is crucial, especially in drug discovery. A study by Jain et al. (2016) explored a palladium-catalyzed enantioselective α-C–H coupling of a range of amines, demonstrating high enantioselectivities and exclusive regioselectivity (Jain, Verma, Xia, & Yu, 2016).

Ionic Liquid Synthesis

Belhocine et al. (2011) used azepane as a starting material to synthesize a new family of room-temperature ionic liquids. This transformation mitigates the disposal of azepane, usually generated in large amounts in the polyamide industry (Belhocine et al., 2011).

Crystal Structure Analysis

The crystal structure of a product containing an azepane ring, specifically a fused tetracyclic system, was analyzed by Toze et al. (2015). This study contributes to understanding the molecular geometry and interactions of compounds with azepane rings (Toze et al., 2015).

Propionic Acid Recovery

Keshav et al. (2009) investigated the extraction of propionic acid using quaternary amine (Aliquat 336) in various diluents, demonstrating the potential for efficient recovery methods in industrial processes (Keshav, Chand, & Wasewar, 2009).

Coenzyme M Reductase System

Gunsalus et al. (1978) synthesized 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and investigated them as substrates for methyl-coenzyme M reductase, an enzyme system in Methanobacterium thermoautotrophicum. This research provides insights into methane biosynthesis and its inhibition (Gunsalus, Romesser, & Wolfe, 1978).

Labeling of Polymers

Scales et al. (2006) reported a technique for labeling poly(N-isopropylacrylamide) with a fluorescent dye via maleimide-thiol coupling. This method is significant for bioimaging and tracking of polymer-based therapeutics (Scales, Convertine, & McCormick, 2006).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-(azepane-1-carbothioylsulfanyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S2/c1-11(2,9(13)14)16-10(15)12-7-5-3-4-6-8-12/h3-8H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCXAXDOANVCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)SC(=S)N1CCCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2747857.png)

![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methanol](/img/structure/B2747859.png)

![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2747860.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2747862.png)

![Ethyl 2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate](/img/structure/B2747865.png)

![3-amino-N-(2-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2747871.png)

![N-(3-chloro-4-methoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2747877.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide](/img/structure/B2747878.png)